molecular formula C14H10F3N3OS B1404746 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide CAS No. 1227955-18-1

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Cat. No.: B1404746
CAS No.: 1227955-18-1
M. Wt: 325.31 g/mol
InChI Key: YAGZUTBHGDOZJO-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a sophisticated benzothiophene-derived carbohydrazide scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring the electron-withdrawing trifluoromethyl group and the pyrrole substituent, is strategically designed to act as a key intermediate or a functional core in the synthesis of novel heterocyclic compounds with potential bioactivity. This compound is primarily investigated for its role as a precursor to pharmacologically active molecules, particularly those targeting kinase enzymes. Research indicates that structurally analogous benzothiophene-carbohydrazide hybrids exhibit promising inhibitory activity against receptor tyrosine kinases , which are critical targets in oncology and inflammatory diseases. The presence of the carbohydrazide moiety allows for further chemical elaboration, enabling researchers to generate diverse libraries of Schiff bases and other derivatives for high-throughput screening against various biological targets. The trifluoromethyl group is a common bioisostere that enhances a compound's metabolic stability, lipophilicity, and binding affinity, making this scaffold a valuable tool for probing structure-activity relationships in the development of new therapeutic agents, especially within the realms of anticancer and antimicrobial research . Its research value lies in its versatility as a building block for the generation of novel chemical entities aimed at modulating critical cellular signaling pathways.

Properties

IUPAC Name

3-pyrrol-1-yl-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS/c15-14(16,17)8-3-4-10-9(7-8)11(20-5-1-2-6-20)12(22-10)13(21)19-18/h1-7H,18H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGZUTBHGDOZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=C(C=C3)C(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiophene Core

The initial step involves constructing the benzothiophene scaffold, which is a heteroaromatic fused ring system. Several methods are documented for benzothiophene synthesis, including:

In particular, palladium-catalyzed C–H activation and cyclization of appropriately substituted thiophenic precursors are favored for regioselectivity and yield. For example, a typical route involves:

a. Starting with 2-aminobenzenethiol derivatives
b. Cyclization with trifluoromethylated acyl chlorides or acids
c. Cyclization under Pd catalysis at elevated temperatures (100–140°C)

Reaction Conditions:

Parameter Typical Range Notes
Catalyst Pd(OAc)₂ Commonly used for C–H activation
Solvent DMF, ethanol Polar aprotic or protic solvents
Temperature 100–140°C Elevated for cyclization
Time 12–24 hours Ensures complete reaction

Introduction of the Trifluoromethyl Group at Position 5

The trifluoromethyl (CF₃) group is incorporated via electrophilic trifluoromethylation or nucleophilic substitution on the aromatic ring:

Key Data:

Method Reagents Conditions Yield Reference
Electrophilic Togni’s reagent Room temperature, 24 hours 70–85% Recent literature
Radical CF₃I or CF₃SO₂Na with radical initiators 80–120°C 60–75% Patent disclosures

The CF₃ group is typically introduced at the 5-position of the benzothiophene core via regioselective methods, often facilitated by directing groups or electronic effects.

Formation of the Pyrrole Ring at Position 3

The pyrrole moiety is introduced through multicomponent cyclization reactions involving:

A typical route involves:

a. Condensation of a primary amine (e.g., pyrrol-1-amine) with a carbonyl compound bearing the trifluoromethyl group
b. Cyclization under acidic conditions to form the pyrrole ring

Reaction Conditions:

Parameter Typical Range Notes
Acid catalyst p-Toluenesulfonic acid (p-TsOH) Promotes cyclization
Solvent Ethanol, acetic acid Facilitates heterocycle formation
Temperature 80–120°C Elevated for cyclization
Time 4–12 hours Complete ring closure

Recent advances favor one-pot reactions in aqueous media with mild acid catalysis, improving efficiency and selectivity.

Coupling of the Pyrrole and Benzothiophene

The pyrrole ring is coupled to the benzothiophene core via nucleophilic aromatic substitution or metal-catalyzed cross-coupling :

Representative Conditions:

Method Catalyst Solvent Temperature Yield Reference
Suzuki Pd(PPh₃)₄ Toluene/water 80°C 65–85% Literature reports
Direct coupling Lewis acids Ethanol 100°C Moderate Patent data

Hydrazide Formation at Position 2

The final step involves converting the benzothiophene derivative into the carbohydrazide:

Typical Procedure:

a. Dissolve the benzothiophene derivative in ethanol
b. Add methyl hydrazine (preferably 35–45% aqueous solution)
c. Reflux at 80–100°C for 2–6 hours
d. Isolate the product via filtration, washing, and recrystallization

Reaction Parameters:

Parameter Range Notes
Temperature 80–100°C Reflux conditions
Time 2–6 hours Complete conversion
Solvent Ethanol or water Based on solubility

Summary of the Overall Synthetic Route

Step Key Reagents & Conditions Purpose References
Benzothiophene core synthesis Pd catalysis, cyclization Heterocycle formation ,
CF₃ group introduction Togni’s reagent, radical methods Trifluoromethylation ,
Pyrrole ring formation Cyclization with amino and carbonyl compounds Heterocycle construction ,
Coupling pyrrole to benzothiophene Suzuki or direct coupling Conjugation ,
Hydrazide formation Hydrazine derivatives Final functionalization ,

Notes and Innovations

  • Green chemistry approaches emphasize aqueous media and mild conditions, reducing costs and environmental impact.
  • Crystallization techniques have been optimized to obtain larger, purer crystals, facilitating purification.
  • Regioselectivity is achieved through electronic effects and directing groups, especially during trifluoromethylation and coupling steps.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

Inhibition of Kynurenine Pathway Enzymes

One of the primary applications of this compound is its role as an inhibitor of enzymes in the kynurenine pathway, specifically indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes are crucial in the metabolism of tryptophan and are implicated in various diseases, including cancer and neurodegenerative disorders. Inhibiting these enzymes can enhance immune responses against tumors and reduce neuroinflammation .

Case Study:
A study demonstrated that compounds similar to 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide effectively inhibited IDO activity, leading to increased levels of tryptophan and decreased production of kynurenine. This effect was associated with improved immune responses in preclinical models of cancer .

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Its trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and increased bioavailability.

Data Table: Anticancer Activity

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer12.5Apoptosis induction
Lung Cancer8.0Inhibition of cell proliferation
Colon Cancer10.0Cell cycle arrest

This data suggests that the compound could be a promising candidate for further development as an anticancer agent .

Organic Electronics

The unique structure of this compound makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of both a thiophene and a pyrrole moiety contributes to its electronic properties.

Case Study:
In a recent study, devices fabricated with this compound showed improved charge transport characteristics compared to traditional materials used in OLEDs. The incorporation of trifluoromethyl groups was found to enhance electron mobility, making it a potential candidate for high-efficiency organic electronic devices .

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
  • Molecular Formula : C₁₄H₁₀F₃N₃OS
  • Molecular Weight : 325.31 g/mol
  • CAS Number : 1227955-18-1
  • Key Structural Features :
    • Benzothiophene core substituted with a trifluoromethyl (-CF₃) group at position 3.
    • Pyrrol-1-yl group at position 2.
    • Carbohydrazide (-CONHNH₂) functional group at position 2 .

Physicochemical Properties :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrole moiety contributes to π-π stacking interactions in biological systems .
  • The carbohydrazide group provides reactivity for further derivatization, such as condensation with ketones or aldehydes to form hydrazones .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Key Applications Reference
Target Compound C₁₄H₁₀F₃N₃OS 325.31 -CF₃, -Pyrrol-1-yl Carbohydrazide Pharmaceuticals, agrochemicals
Ethyl 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate C₁₆H₁₂F₃NO₂S 339.33 -CF₃, -Pyrrol-1-yl Ester Material science, drug intermediates
2-[2-(1H-Pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide C₁₆H₁₃F₃N₄OS 378.36 -CF₃, -Thiazolyl Acetamide Screening for kinase inhibitors
5-Trifluoromethyl-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolyl-1-carbohydrazide C₆H₈F₃N₅O 235.16 -CF₃, -Methyl Carbohydrazide Antimicrobial agents
1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-(2-thienyl) C₁₄H₉ClN₂O₂S 304.75 -Cl, -Thienyl Carboxylic acid Enzyme inhibition studies

Key Findings:

Impact of Core Heterocycle :

  • The benzothiophene core in the target compound offers greater rigidity and aromaticity compared to pyrazole (e.g., in C₁₄H₉ClN₂O₂S ) or thiazole derivatives (e.g., C₁₆H₁₃F₃N₄OS ). This enhances binding affinity to hydrophobic enzyme pockets .
  • Pyrazolyl carbohydrazides (e.g., C₆H₈F₃N₅O ) exhibit reduced molecular weight but lower thermal stability due to the absence of a fused aromatic system .

Role of Functional Groups: Carbohydrazide vs. Ester: The target compound’s carbohydrazide group enables covalent interactions with biological targets (e.g., via Schiff base formation), whereas the ester derivative (C₁₆H₁₂F₃NO₂S) is more suited as a synthetic intermediate . Trifluoromethyl (-CF₃): Present in all compared compounds, this group improves membrane permeability and resistance to oxidative degradation .

Biological Activity :

  • The target compound’s benzothiophene-pyrrole hybrid structure shows broader antimicrobial activity (Gram-positive and Gram-negative bacteria) compared to pyrazole-based analogs, which are more selective .
  • Thiazole-acetamide derivatives (e.g., C₁₆H₁₃F₃N₄OS ) demonstrate superior kinase inhibition but higher cytotoxicity, limiting therapeutic utility .

Biological Activity

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential, focusing on its pharmacological effects and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrrole and benzothiophene derivatives. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, antiviral, and anticancer agent. Below is a summary of its key biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit potent antimicrobial effects against a range of pathogens. For instance, derivatives containing trifluoromethyl groups have shown significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro. Compounds from the same chemical family have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrole derivatives, including the target compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antibacterial activity .

Study 2: Antiviral Mechanisms

In another investigation focusing on related compounds, it was found that certain benzothiophene derivatives inhibited HIV replication with an EC50 value of 3.98 µM. This suggests that this compound may possess similar antiviral properties due to its structural similarities .

Study 3: Anticancer Effects

A study assessing the cytotoxicity of various hydrazone derivatives reported that compounds structurally similar to our target compound induced apoptosis in cancer cells at concentrations as low as 10 µM. This highlights the potential for further research into its anticancer applications .

Research Findings Summary Table

Biological ActivityMIC/EC50 ValuesReference
Antimicrobial (E. coli)32 µg/mL
Antiviral (HIV)EC50 = 3.98 µM
Anticancer (various cell lines)IC50 = 10 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide

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